molecular formula C18H15ClO3 B14392516 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol CAS No. 89474-92-0

8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol

Cat. No.: B14392516
CAS No.: 89474-92-0
M. Wt: 314.8 g/mol
InChI Key: TXZKGVRJFYFMSR-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group at the 8th position, a chlorine atom at the 5th position, and a methoxy group at the 4th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Benzyloxy)-5-chloro-4-methoxynaphthalen-1-ol is unique due to the combination of its functional groups and their positions on the naphthalene ring

Properties

CAS No.

89474-92-0

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

5-chloro-4-methoxy-8-phenylmethoxynaphthalen-1-ol

InChI

InChI=1S/C18H15ClO3/c1-21-15-10-8-14(20)18-16(9-7-13(19)17(15)18)22-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3

InChI Key

TXZKGVRJFYFMSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C(C2=C(C=C1)O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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